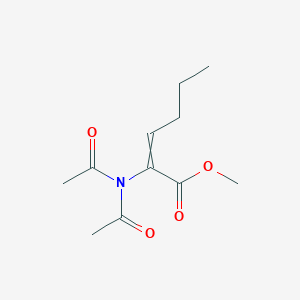
Methyl 2-(diacetylamino)hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diacetylamino)hex-2-enoate is an organic compound with the molecular formula C10H15NO4. It is a derivative of hexenoic acid and features a diacetylamino group attached to the second carbon of the hexenoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diacetylamino)hex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is generated from a precursor such as diethyl malonate, which is treated with a base like sodium ethoxide in ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The choice of reagents and conditions is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diacetylamino)hex-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diacetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(diacetylamino)hex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(diacetylamino)hex-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diacetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hexenoate: A similar compound with a simpler structure, lacking the diacetylamino group.
Diethyl malonate: Another ester that undergoes similar alkylation reactions.
Hexenoic acid derivatives: Compounds with variations in the functional groups attached to the hexenoic acid backbone.
Uniqueness
Methyl 2-(diacetylamino)hex-2-enoate is unique due to the presence of the diacetylamino group, which imparts distinct reactivity and interactions compared to other hexenoate derivatives. This makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
81629-70-1 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 2-(diacetylamino)hex-2-enoate |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-10(11(15)16-4)12(8(2)13)9(3)14/h7H,5-6H2,1-4H3 |
InChI Key |
BRRUQKOBJFMNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)OC)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















